molecular formula C15H21NO B3052847 Cyclohexyl(4-(dimethylamino)phenyl)methanone CAS No. 4664-70-4

Cyclohexyl(4-(dimethylamino)phenyl)methanone

Cat. No.: B3052847
CAS No.: 4664-70-4
M. Wt: 231.33 g/mol
InChI Key: VCBKSSQDFUEDFW-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(dimethylamino)phenyl)methanone is an organic compound with the molecular formula C15H21NO. It is a member of the methanone class of compounds, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl group and a 4-(dimethylamino)phenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-(dimethylamino)phenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 4-(dimethylamino)phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as aluminum chloride can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(dimethylamino)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Cyclohexyl(4-(dimethylamino)phenyl)carboxylic acid.

    Reduction: Cyclohexyl(4-(dimethylamino)phenyl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexyl(4-(dimethylamino)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dimethylamino group can participate in electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(4-hydroxyphenyl)methanone
  • Cyclohexyl(4-methoxyphenyl)methanone
  • Cyclohexyl(4-bromophenyl)methanone

Uniqueness

Cyclohexyl(4-(dimethylamino)phenyl)methanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical behavior.

Properties

IUPAC Name

cyclohexyl-[4-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBKSSQDFUEDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314864
Record name cyclohexyl-(4-dimethylaminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-70-4
Record name NSC289474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl-(4-dimethylaminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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